![molecular formula C22H20N2O5 B2538384 2-[5-(3,4-dimethoxyphenyl)-1-(furan-2-carbonyl)-4,5-dihydro-1H-pyrazol-3-yl]phenol CAS No. 876941-55-8](/img/structure/B2538384.png)
2-[5-(3,4-dimethoxyphenyl)-1-(furan-2-carbonyl)-4,5-dihydro-1H-pyrazol-3-yl]phenol
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2-[5-(3,4-dimethoxyphenyl)-1-(furan-2-carbonyl)-4,5-dihydro-1H-pyrazol-3-yl]phenol is a useful research compound. Its molecular formula is C22H20N2O5 and its molecular weight is 392.411. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
科学的研究の応用
Fluorescent Chemosensors
Multi-step Synthesis and Photophysical Investigation
A related compound, synthesized through a multi-step process, has been investigated for its photophysical properties and potential as a fluorescent chemosensor for the detection of Fe3+ metal ions. The study explored the compound's solvatochromism, micellization behavior in surfactants, and its application as an on-off fluorescence chemosensor for Fe3+ determination in solution (Salman A. Khan, 2020).
Structural Analysis and Tautomerism
Annular Tautomerism of Curcuminoid NH-pyrazoles
Structural analysis of NH-pyrazoles, which share a similar structural motif with the compound , has revealed insights into their annular tautomerism. The study provided detailed crystallographic data, aiding in understanding the stability and tautomerization behavior of these compounds in different states (P. Cornago et al., 2009).
Antimicrobial and Antioxidant Activities
Synthesis and Biological Evaluation of Pyrazole Chalcones
A novel series of pyrazole chalcones was synthesized and evaluated for their anti-inflammatory, antioxidant, and antimicrobial properties. The study highlighted the potential of these compounds as lead candidates for future drug discovery, focusing on their structure-activity relationship and theoretical toxicity evaluation (B. Bandgar et al., 2009).
Molecular Docking and Quantum Chemical Calculations
Molecular Docking and Quantum Chemical Studies
A compound structurally related to the specified chemical was subjected to molecular docking and quantum chemical calculations to explore its biological efficacy. The study encompassed DFT calculations, molecular electrostatic potential analysis, and docking studies to predict its biological effect, highlighting its potential as a molecule of interest in various biological applications (A. Viji et al., 2020).
Photophysical and Physicochemical Investigations
Synthesis, Photophysical and Physicochemical Investigation
Research on a pyrazoline derivative, similar in structure to the compound , detailed its synthesis and photophysical investigation as a potential fluorescent chemosensor for metal ions. The study’s emphasis on photophysical properties, such as absorption and emission in various solvents, provided insights into the compound's applications in detecting metal ions through fluorescence changes (Salman A. Khan, 2020).
作用機序
Target of Action
The primary target of TCMDC-125347, also known as 2-[5-(3,4-dimethoxyphenyl)-1-(furan-2-carbonyl)-4,5-dihydro-1H-pyrazol-3-yl]phenol, is the protein kinase PfCLK3 . PfCLK3 plays a critical role in the regulation of malarial parasite RNA splicing and is essential for the survival of blood stage Plasmodium falciparum .
Mode of Action
TCMDC-125347 interacts with PfCLK3 through a bidentate interaction involving two hydrogen bonds . The first bond involves the pyridine nitrogen lone pair and peptide backbone NH, and the second between the pyrrole NH and peptide backbone carbonyl . This interaction inhibits the kinase activity of PfCLK3, thereby disrupting the RNA splicing process essential for the survival of the parasite .
Biochemical Pathways
The inhibition of PfCLK3 by TCMDC-125347 affects the RNA splicing pathway in the malarial parasite. PfCLK3 is known to phosphorylate parasite SR proteins, which are crucial mediators of multiple phosphorylation events on splicing factors necessary for the correct assembly and catalytic activity of spliceosomes . By inhibiting PfCLK3, TCMDC-125347 disrupts these processes, leading to the death of the parasite .
Pharmacokinetics
It is suggested that tcmdc-125347 is a promising lead compound for the development of new antimalarials . This implies that it likely has favorable ADME (Absorption, Distribution, Metabolism, and Excretion) properties, although further studies would be needed to confirm this.
Result of Action
The result of TCMDC-125347’s action is the death of the malarial parasite at various stages. It rapidly kills P. falciparum at the trophozoite to schizont stages, prevents the development of stage V gametocytes, and inhibits the development of liver stage parasites .
特性
IUPAC Name |
[3-(3,4-dimethoxyphenyl)-5-(2-hydroxyphenyl)-3,4-dihydropyrazol-2-yl]-(furan-2-yl)methanone |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H20N2O5/c1-27-19-10-9-14(12-21(19)28-2)17-13-16(15-6-3-4-7-18(15)25)23-24(17)22(26)20-8-5-11-29-20/h3-12,17,25H,13H2,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KUTOVKLALJKPHB-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=C(C=C1)C2CC(=NN2C(=O)C3=CC=CO3)C4=CC=CC=C4O)OC |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H20N2O5 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
392.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

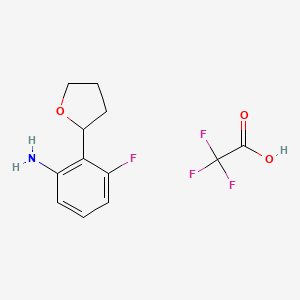
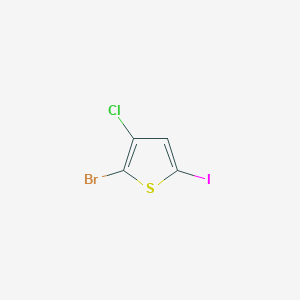
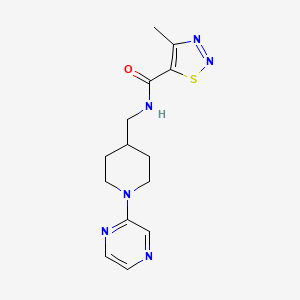
![N-((5-(thiophen-3-yl)furan-2-yl)methyl)-2,3-dihydrobenzo[b][1,4]dioxine-2-carboxamide](/img/structure/B2538308.png)
![N-(4-ethoxyphenyl)-2-((1-(4-fluorophenyl)-1H-pyrazolo[3,4-d]pyrimidin-4-yl)thio)acetamide](/img/structure/B2538311.png)
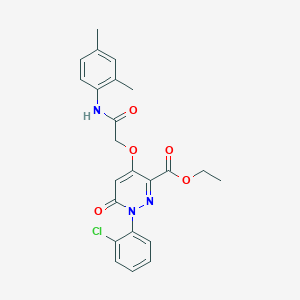
![(3aS,5S,6aS)-4-(((9H-fluoren-9-yl)methoxy)carbonyl)hexahydro-2H-furo[3,2-b]pyrrole-5-carboxylic acid](/img/structure/B2538313.png)
![2-(3-benzyl-4-oxo-3H-pyrimido[5,4-b]indol-5(4H)-yl)-N-(2,5-dimethylphenyl)acetamide](/img/structure/B2538317.png)
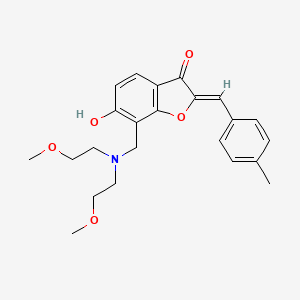

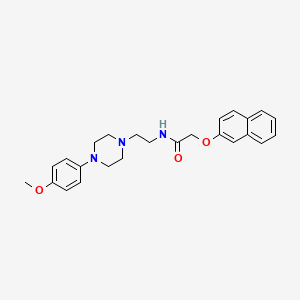

![Methyl 2-amino-1-(2-hydroxyethyl)pyrrolo[3,2-b]quinoxaline-3-carboxylate](/img/structure/B2538323.png)
![N-[(2-Chlorophenyl)-cyanomethyl]-2-fluoro-6-methylsulfanylbenzamide](/img/structure/B2538324.png)